Gadolinium(III) trifluoromethanesulfonate

Vue d'ensemble

Description

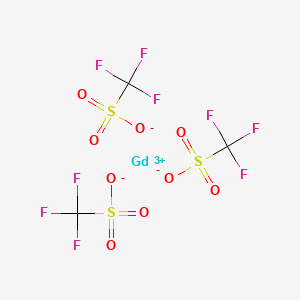

Gadolinium(III) trifluoromethanesulfonate, also known as Gadolinium(III) triflate, is a chemical compound with the linear formula (CF3SO3)3Gd . It has a molecular weight of 604.46 .

Synthesis Analysis

Gadolinium(III) trifluoromethanesulfonate has been used in the synthesis of 5- (hydroxymethyl)furfural (HMF) from glucose . The reaction was carried out under a continuous-flow system, with Gadolinium(III) trifluoromethanesulfonate and Brønsted acidic ionic liquids as a catalytic system .Molecular Structure Analysis

The molecular structure of Gadolinium(III) trifluoromethanesulfonate is represented by the formula (CF3SO3)3Gd . The compound is a member of the class of inorganic compounds known as homogeneous lanthanide compounds .Chemical Reactions Analysis

Gadolinium(III) trifluoromethanesulfonate has been used as a catalyst in the conversion of glucose to HMF . The reaction involves the isomerization/dehydration of glucose .Physical And Chemical Properties Analysis

Gadolinium(III) trifluoromethanesulfonate is a biochemical used for proteomics research . It has a molecular weight of 604.46 .Applications De Recherche Scientifique

1. Catalysis in Organic Synthesis

Gadolinium(III) trifluoromethanesulfonate, often referred to as Gadolinium triflate, is a versatile catalyst in organic synthesis. It has been used in the Hantzsch reaction for synthesizing polyhydroquinoline derivatives, showcasing high efficiency and environmental friendliness due to its excellent yield and reusability (Mansoor et al., 2017). Additionally, it catalyzes the acetylation of alcohols and amines under mild conditions, demonstrating its utility in various organic transformations (Alleti et al., 2005).

2. MRI Contrast Enhancement

Gadolinium(III) complexes, including those with trifluoromethanesulfonate, are significant in enhancing magnetic resonance imaging (MRI) contrasts. They work by selectively relaxing water molecules near the complex, thus improving image clarity. Recent research has focused on increasing their sensitivity (relaxivity) to detect molecular targets more effectively (Caravan, 2006).

3. Stability in Lanthanide Chemistry

In the realm of lanthanide chemistry, especially for MRI contrast agents, the stability of Gadolinium(III) complexes is critical. Studies have focused on designing ligands that enhance the stability of these complexes without sacrificing their relaxivity, addressing concerns regarding their potential toxicity (Clough et al., 2019).

4. Environmental Applications

Gadolinium triflate has also been studied for environmental applications, such as in the recovery of gadolinium ions. Research in this area includes the optimization of extraction processes for gadolinium ions, highlighting its relevance in areas beyond medical imaging (Asadollahzadeh et al., 2020).

Safety And Hazards

Gadolinium(III) trifluoromethanesulfonate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

Orientations Futures

Gadolinium(III) trifluoromethanesulfonate has been used in a new method for the direct conversion of glucose to HMF, which is considered a challenging process . This method provides a safe and environmentally friendly process for the continuous conversion of glucose into HMF, and it can be applied to large-scale processes .

Propriétés

IUPAC Name |

gadolinium(3+);trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.Gd/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOBTPTUHDTANY-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Gd+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F9GdO9S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gadolinium(III) trifluoromethanesulfonate | |

CAS RN |

52093-29-5 | |

| Record name | Gadolinium(III) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

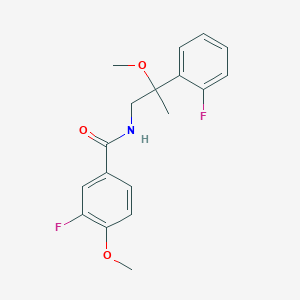

![Ethyl 5-amino-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate hydrochloride](/img/structure/B2751312.png)

![2-(3-(p-Tolylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2751313.png)

![N-benzyl-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2751315.png)

![2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2751317.png)

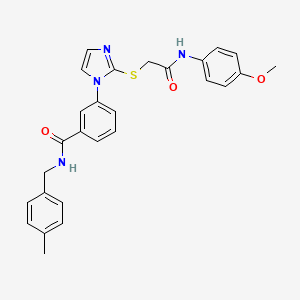

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2751319.png)

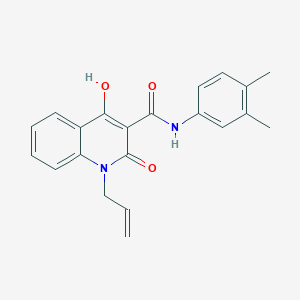

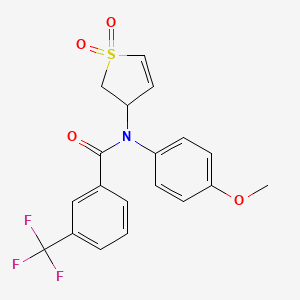

![N-[5-Oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2751323.png)